Cas no 870532-86-8 (dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione)

dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione structure
870532-86-8 structure
Nome del prodotto:dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione
Numero CAS:870532-86-8
MF:C26H50S6
MW:555.065200328827
CID:3161733
PubChem ID:329763978

dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione Proprietà chimiche e fisiche

Nomi e identificatori

    • dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione
    • Thioperoxydicarbonic acid ([(HS)C(S)]2S2) didodecyl ester (ACI)
    • Bis(dodecylmercaptothiocarbonyl) disulfide
    • Bis(dodecylsulfanylthiocarbonyl) disulfide
    • C 12TCSS
    • bis-(dodecylsulfanylthiocarbonyl)disulfide
    • Bis(dodecylsulfanylthiocarbonyl) disulfide, 98% (HPLC)
    • bis(dodecylsulfanyl thiocarbonyl)disulfide
    • 870532-86-8
    • DTXSID40470687
    • SCHEMBL2771539
    • CS-0133353
    • NS00113639
    • MFCD16621489
    • G79105
    • Thioperoxydicarbonic acid ([(HS)C(S)]2S2), didodecyl ester
    • UUNRYKCXJSDLRD-UHFFFAOYSA-N
    • MDL: MFCD16621489
    • Inchi: 1S/C26H50S6/c1-3-5-7-9-11-13-15-17-19-21-23-29-25(27)31-32-26(28)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
    • Chiave InChI: UUNRYKCXJSDLRD-UHFFFAOYSA-N
    • Sorrisi: S=C(SCCCCCCCCCCCC)SSC(SCCCCCCCCCCCC)=S

Proprietà calcolate

  • Massa esatta: 554.22367864g/mol
  • Massa monoisotopica: 554.22367864g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 27
  • Complessità: 375
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 165Ų
  • XLogP3: 14.7

Proprietà sperimentali

  • Punto di fusione: 30-35 °C
  • Punto di infiammabilità: Gradi Fahrenheit:>230°F
    Gradi Celsius:>110°C

dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Condizioni di conservazione:−20°C

dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
BAI LING WEI Technology Co., Ltd.
PLAS-RT-008S-1ml
bis(Dodecylsulfanylthiocarbonyl) disulfide,1000 μg/mL in Hexane
870532-86-8 1000 μg/mL in Hexane
1ml
¥ 772 2022-04-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B909645-1g
Bis(dodecylsulfanylthiocarbonyl) disulfide
870532-86-8 ≥95%
1g
¥2,520.00 2022-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1203993-25g
Bis(dodecylsulfanylthiocarbonyl) disulfide
870532-86-8 98%
25g
¥15552.00 2024-04-27
A2B Chem LLC
AI58182-5g
Bis(dodecylsulfanyl thiocarbonyl)disulfide
870532-86-8 ≥95%
5g
$1167.00 2024-04-19
BAI LING WEI Technology Co., Ltd.
A011476848-250mg
dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione
870532-86-8 95%
250mg
¥147 2023-11-24
BAI LING WEI Technology Co., Ltd.
J20F618667-1g
Bis(dodecylsulfanylthiocarbonyl) disulfide
870532-86-8
1g
¥8624 2023-11-24
BAI LING WEI Technology Co., Ltd.
J30723126-5g
Bis(dodecylsulfanylthiocarbonyl) disulfide
870532-86-8 98% (HPLC)
5g
¥4042 2023-11-24
A2B Chem LLC
AI58182-10g
Bis(dodecylsulfanyl thiocarbonyl)disulfide
870532-86-8 95%
10g
$315.00 2023-12-29
abcr
AB542015-10g
Bis(dodecylsulfanyl thiocarbonyl)disulfide; .
870532-86-8
10g
€407.20 2024-08-02
abcr
AB542015-25g
Bis(dodecylsulfanyl thiocarbonyl)disulfide; .
870532-86-8
25g
€863.70 2024-08-02

dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  10 min, 5 °C
2.1 Reagents: Iodine ;  0 °C; 1 h, rt
Riferimento
Activating ATRP Initiators to Incorporate End-Group Modularity into Photo-RAFT Polymerization
Hakobyan, Karen; et al, Macromolecules (Washington, 2020, 53(23), 10357-10365

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Diethyl ether ;  10 min, rt; 12 h, rt
Riferimento
Direct routes to functional RAFT agents from substituted N-alkyl maleimides
Catania, Rosa; et al, Polymer Chemistry, 2022, 13(45), 6261-6267

Metodo di produzione 3

Condizioni di reazione
1.1 30 min, 5 - 10 °C
1.2 Reagents: Iodine Solvents: Diethyl ether ;  5 - 10 °C; 1 h, rt
Riferimento
Bis(trithiocarbonate) Disulfides: From Chain Transfer Agent Precursors to Iniferter Control Agents in RAFT Polymerization
Kerr, Andrew; et al, Macromolecules (Washington, 2021, 54(14), 6649-6661

Metodo di produzione 4

Condizioni di reazione
1.1 4 h
2.1 Reagents: Iodine Solvents: Diethyl ether ;  2 h, rt
Riferimento
Core-shell to Janus morphologies from co-assembly of polyaniline and hydrophobic polymers in aqueous media
Khaksar, Elmira; et al, Polymer Bulletin (Heidelberg, 2023, 80(1), 395-409

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  30 min, rt
2.1 30 min, 5 - 10 °C
2.2 Reagents: Iodine Solvents: Diethyl ether ;  5 - 10 °C; 1 h, rt
Riferimento
Bis(trithiocarbonate) Disulfides: From Chain Transfer Agent Precursors to Iniferter Control Agents in RAFT Polymerization
Kerr, Andrew; et al, Macromolecules (Washington, 2021, 54(14), 6649-6661

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Diethyl ether ;  rt; 1 h, rt
Riferimento
Thiocarbonylthio End Group Removal from RAFT-Synthesized Polymers by Radical-Induced Reduction
Chong, Yen K.; et al, Macromolecules (Washington, 2007, 40(13), 4446-4455

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Diethyl ether ;  25 °C; 1 h, 25 °C
Riferimento
Comb-like Amphiphilic Copolymers Bearing Acetal-Functionalized Backbones with the Ability of Acid-Triggered Hydrophobic-to-Hydrophilic Transition as Effective Nanocarriers for Intracellular Release of Curcumin
Zhao, Junqiang; et al, Biomacromolecules, 2013, 14(11), 3973-3984

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Iodine ;  0 °C; 1 h, rt
Riferimento
Activating ATRP Initiators to Incorporate End-Group Modularity into Photo-RAFT Polymerization
Hakobyan, Karen; et al, Macromolecules (Washington, 2020, 53(23), 10357-10365

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  cooled
2.1 4 h
3.1 Reagents: Iodine Solvents: Diethyl ether ;  2 h, rt
Riferimento
Core-shell to Janus morphologies from co-assembly of polyaniline and hydrophobic polymers in aqueous media
Khaksar, Elmira; et al, Polymer Bulletin (Heidelberg, 2023, 80(1), 395-409

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Diethyl ether ;  rt; 1 h, rt
Riferimento
Polymerisation-Induced Self-Assembly of Graft Copolymers
Hakkinen, Satu; et al, Angewandte Chemie, 2022, 61(44),

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Iodine ,  Sodium hydride Solvents: Diethyl ether ;  0 °C; 1 h, rt
Riferimento
A smart membrane with antifouling capability and switchable oil wettability for high-efficiency oil/water emulsions separation
Cai, Yahui; et al, Journal of Membrane Science, 2018, 555, 69-77

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  16 h, 60 °C
Riferimento
RAFT without an "R-Group": From Asymmetric Homo-telechelics to Multiblock Step-Growth and Cyclic Block Copolymers
Hakobyan, Karen; et al, Macromolecules (Washington, 2021, 54(17), 7732-7742

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  10 min, 5 °C; 5 °C → 0 °C
1.2 0 °C
1.3 Reagents: Iodine Solvents: Diethyl ether ;  rt; 1 h, rt
Riferimento
CO2-Activated Reversible Transition between Polymersomes and Micelles with AIE Fluorescence
Zhang, Dapeng; et al, Angewandte Chemie, 2019, 58(30), 10260-10265

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  30 min, rt; rt → -5 °C
1.2 5 min, -5 °C; 1 h, -5 °C; 10 min, 45 °C
Riferimento
Facile preparation of bis(thiocarbonyl) disulfides via elimination
Weber, Wolfgang G.; et al, Tetrahedron Letters, 2006, 47(27), 4771-4774

dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione Raw materials

dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione Preparation Products

dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione Letteratura correlata

Raccomanda articoli

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:870532-86-8)BIs(dodecylsulfanyl thiocarbonyl)disulfide
A947980
Purezza:99%/99%/99%
Quantità:5g/10g/1g
Prezzo ($):457.0/539.0/1081.0